Leptomycin A
Overview
Description
Leptomycin A is closely related to Leptomycin B, both of which are produced by Streptomyces bacteria. These compounds have attracted attention for their unique structures and biological activities, particularly in inhibiting nuclear export.
Synthesis Analysis
The synthesis of Leptomycin B, closely related to Leptomycin A, involves complex organic chemistry techniques. The synthesis of members of the leptomycin family, including Leptomycin A, has been a subject of extensive research due to their intricate structures and potent biological activities (Kalesse & Christmann, 2002).
Molecular Structure Analysis
The molecular structure of leptomycins is characterized by unsaturated, branched-chain fatty acids with delta-lactone rings. This unique structure is a key factor in their biological activity. Detailed structural analysis of Leptomycin B provides insights into the leptomycin family's stereochemistry (Kobayashi et al., 1998).
Chemical Reactions and Properties
Leptomycin B, and by extension Leptomycin A, inactivates CRM1/exportin 1 by covalent modification. This action is critical in their role as nuclear export inhibitors (Kudo et al., 1999).
Physical Properties Analysis
Leptomycins A and B have similar physicochemical properties, as indicated by their molecular formulae and HPLC profiles. These properties include their solubility and stability under different conditions (Hamamoto et al., 1983).
Chemical Properties Analysis
The chemical properties of leptomycins, including their reactivity and interactions with biological molecules, are closely tied to their structure. Their ability to bind covalently to specific proteins via their alpha, beta-unsaturated delta-lactone is a key aspect of their mechanism of action (Kudo et al., 1999).
Scientific Research Applications
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Antifungal Applications
- Application Summary : Leptomycin A, along with Leptomycin B, was initially discovered as a potent antifungal compound . It was produced by a strain of Streptomyces .
- Methods of Application : The active compounds were purified and separated into two substances named Leptomycin A and B by high-performance liquid chromatography .
- Results : Leptomycin A exhibited strong inhibitory activity against certain types of fungi .
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Cell Cycle Arrest
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Anti-Tumor Agent
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Nuclear Export Inhibitor
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Inhibition of RNA Export and Translation
Safety And Hazards
Future Directions
XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .
properties
IUPAC Name |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECBVZBMGUAZDL-DLWOFZAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leptomycin A | |
CAS RN |
87081-36-5 | |
Record name | Leptomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leptomycin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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